3-(4-Chloro-2-fluorobenzoyl)thiophene
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Overview
Description
“3-(4-Chloro-2-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6ClFOS and a molecular weight of 240.68 g/mol . It’s not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 3-(4-Chloro-2-fluorobenzoyl)thiophene is challenging due to the higher reactivity of the 2-position of thiophene. When a tenfold excess of fluorine was used, the 3-substituted isomer was three times more abundant than the 2-substituted product .Scientific Research Applications
Synthesis and Characterization of Thiophene Derivatives
Research has shown that thiophene derivatives, including structures related to 3-(4-Chloro-2-fluorobenzoyl)thiophene, are synthesized for their potential pharmacological activities and material properties. For instance, Chapman, Clarke, and Sawhney (1968) reported on the pharmacologically active benzo[b]thiophen derivatives, highlighting the synthetic routes and potential applications in medicinal chemistry (Chapman, Clarke, & Sawhney, 1968). Similarly, King and Higgins (1995) focused on novel substituted benzo[c]thiophenes for tuning the potentials for n- and p-doping in transparent conducting polymers, indicating its relevance in material science (King & Higgins, 1995).
Structural and Vibrational Properties
Saeed, Erben, Shaheen, and Flörke (2011) conducted a study on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, demonstrating the importance of structural analysis in understanding the chemical behavior and potential applications of thiophene derivatives (Saeed, Erben, Shaheen, & Flörke, 2011).
Applications in Organic Electronics
Research by Gohier, Frère, and Roncali (2013) explored 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes, highlighting the potential of such compounds in the development of organic electronics (Gohier, Frère, & Roncali, 2013).
Herbicidal Activity
A study by Liu Chang-chun (2006) on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea underscores the agricultural applications of thiophene derivatives, offering an example of how such compounds can be leveraged for pest control (Liu Chang-chun, 2006).
Safety And Hazards
The safety data sheet for “3-(4-Chloro-2-fluorobenzoyl)thiophene” provides several precautionary statements. For example, it advises to obtain special instructions before use, to avoid handling until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces . More detailed safety information can be found in the MSDS .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHLKZVKYMVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641853 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-2-fluorobenzoyl)thiophene | |
CAS RN |
898771-47-6 |
Source
|
Record name | (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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